molecular formula C14H13N5O3 B6139651 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone

6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone

Katalognummer B6139651
Molekulargewicht: 299.28 g/mol
InChI-Schlüssel: MMSOQHPNSZCQSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that was first synthesized in the late 1990s. It has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC).

Wirkmechanismus

6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone is a reversible inhibitor of the ATP-binding site of the EGFR tyrosine kinase. It competes with ATP for binding to the kinase domain of EGFR, preventing the phosphorylation of downstream signaling proteins that promote cancer cell growth and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in both in vitro and in vivo models of NSCLC. It has been shown to inhibit the growth of NSCLC cells by inducing cell cycle arrest and apoptosis. In addition, 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been shown to inhibit the migration and invasion of NSCLC cells, which are key processes involved in cancer metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone is its specificity for EGFR. It has been shown to have little to no effect on other receptor tyrosine kinases, making it a useful tool for studying the role of EGFR in cancer. However, one limitation of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone. Another area of interest is the combination of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Finally, there is interest in studying the role of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone in other types of cancer, beyond NSCLC.

Synthesemethoden

6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the reaction of 2-amino-4-methoxy-6,7-dimethylquinoline with 2-chloropyrimidine, followed by a series of purification steps. The final product is obtained as a white powder with a melting point of 292-294°C.

Wissenschaftliche Forschungsanwendungen

6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of NSCLC. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer, including NSCLC. By inhibiting EGFR activity, 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone can block the downstream signaling pathways that promote cancer cell growth and survival.

Eigenschaften

IUPAC Name

6,7-dimethoxy-2-(pyrimidin-2-ylamino)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-21-10-6-8-9(7-11(10)22-2)17-14(18-12(8)20)19-13-15-4-3-5-16-13/h3-7H,1-2H3,(H2,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSOQHPNSZCQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)NC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-[(pyrimidin-2-yl)amino]-3H-quinazolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.